Product packaging for furo[2,3-c]pyridin-7(6H)-one(Cat. No.:CAS No. 84400-98-6)

furo[2,3-c]pyridin-7(6H)-one

Cat. No.: B1316487
CAS No.: 84400-98-6
M. Wt: 135.12 g/mol
InChI Key: SHSNAKRNZGOTJL-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Scaffolds in Medicinal Chemistry and Drug Discovery

Fused heterocyclic compounds, which consist of two or more rings where at least one is a heterocycle, are a cornerstone of modern drug discovery. nih.govrroij.com Their structural diversity and ability to be modified in numerous ways allow medicinal chemists to fine-tune their properties to interact with specific biological targets. rroij.com This versatility makes them attractive building blocks for designing new antibiotics, antivirals, anticancer agents, and treatments for neurological disorders. nih.govigi-global.com

The unique three-dimensional shapes and electronic distributions of fused heterocycles enable them to bind to biological macromolecules, such as enzymes and receptors, with high specificity. This can lead to the development of drugs with improved efficacy and fewer side effects. rroij.comigi-global.com Furthermore, these scaffolds provide a robust platform for creating novel antimicrobial and anticancer agents that can overcome drug resistance, a major challenge in modern medicine. rroij.com By creating structurally distinct analogs, researchers can explore different mechanisms of action and identify compounds effective against resistant strains or tumor cells. rroij.com

Academic Context and Research Landscape of Furo[2,3-c]pyridines

The furo[2,3-c]pyridine (B168854) core is a key structural motif found in a number of biologically active molecules. clockss.org For instance, the derivative PNU-142721 has been reported as a potent inhibitor of the HIV-1 protease. clockss.org The synthesis of the furo[2,3-c]pyridine skeleton is an active area of research, with various strategies being developed. These include the formation of a furan (B31954) ring onto a pre-existing pyridine (B92270) ring and multicomponent reactions where several simple molecules combine to form the fused bicyclic system. clockss.orgnih.gov

Derivatives of the isomeric furo[3,2-c]pyridine (B1313802) ring system have also shown potential as antipsychotic agents. acs.orgnih.gov These compounds have demonstrated significant activity in preclinical models and have shown potent affinity for serotonin (B10506) receptors. nih.gov Research into various furopyridine isomers, including furo[2,3-c]pyridines, is driven by their potential to yield new therapeutic agents for a range of conditions. mdpi.comclockss.orgbohrium.com For example, some furopyridine derivatives have been investigated for their cytotoxic effects against cancer cells. mdpi.com

Recent research has also explored the synthesis of 2,3-diamino-furo[2,3-c]pyridines, which have been found to act as adjuvants, enhancing the immune response to vaccines without inducing pro-inflammatory cytokines. nih.gov This highlights the diverse biological activities that can be accessed through modification of the furo[2,3-c]pyridine scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NO2 B1316487 furo[2,3-c]pyridin-7(6H)-one CAS No. 84400-98-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6H-furo[2,3-c]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-7-6-5(1-3-8-7)2-4-10-6/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSNAKRNZGOTJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C1C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90510845
Record name Furo[2,3-c]pyridin-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84400-98-6
Record name Furo[2,3-c]pyridin-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Organic Transformations of Furo 2,3 C Pyridin 7 6h One and Its Analogues

Strategies for Furo[2,3-c]pyridin-7(6H)-one Core Synthesis

The construction of the this compound core is achieved through several efficient synthetic routes. These strategies can be broadly categorized into multicomponent reactions, which offer a streamlined approach to molecular complexity, and cyclization reactions, which form the heterocyclic rings through intramolecular or metal-catalyzed processes.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their ability to form complex molecules in a single step from three or more starting materials. This approach is particularly effective for creating libraries of compounds for drug discovery.

The Groebke-Blackburn-Bienaymé (GBB) reaction is a well-established three-component reaction that typically synthesizes imidazo-fused scaffolds from heterocyclic amidines, aldehydes, and isonitriles. nih.govacs.org However, a notable deviation from this standard pathway occurs when pyridoxal is used as the aldehyde component. This "unusual GBB product" results in the formation of the furo[2,3-c]pyridine (B168854) skeleton instead of the expected imidazo-fused heterocycle. nih.govacs.orgnih.gov

This non-canonical pathway has been exploited to create diverse libraries of furo[2,3-c]pyridine derivatives. For instance, a three-step process utilizing 2-aminopyridine, aniline, and various substituted anilines, heteroaryl amines, and bicyclic aromatic amines has been developed. nih.govacs.org The initial three-component condensation can be carried out at room temperature, avoiding the need for microwave heating. nih.govacs.org

ReactantsReaction ConditionsProductKey Feature
2-aminopyridine, pyridoxal, tert-octyl isocyanideHCl in dioxane, anhydrous methanol, microwave irradiation (2 min)(7-methyl-3-(pyridin-2-ylamino)-2-((2,4,4-trimethylpentan-2-yl)amino)furo[2,3-c]pyridin-4-yl)methanolFormation of the furo[2,3-c]pyridine core via an unusual GBB reaction. nih.gov
Heterocyclic amidines, aldehydes, isonitrilesAcid-catalyzed (e.g., HClO4) in methanolImidazo-fused scaffolds (typical GBB product)Standard GBB reaction pathway. nih.gov

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several one-pot methodologies have been developed for the synthesis of furo[2,3-c]pyridine derivatives and their analogues.

Palladium-catalyzed one-pot syntheses have been reported, involving Sonogashira couplings followed by Wacker-type heteroannulations. nih.gov Another approach utilizes a base-catalyzed three-component reaction of ynals, isocyanates, and amines or alcohols to produce highly decorated pyridine (B92270) derivatives, which can be precursors to fused systems. organic-chemistry.org Additionally, a facile one-pot multicomponent synthesis has been developed for pyrazolo-thiazole substituted pyridines, demonstrating the versatility of this approach for generating complex heterocyclic systems.

Cyclization Reactions for Ring Formation

Cyclization reactions are fundamental to the synthesis of heterocyclic compounds, including the this compound core. These reactions can proceed through various mechanisms, including intramolecular pathways and metal-catalyzed ring closures.

Intramolecular cyclization is a powerful strategy for forming the furan (B31954) or pyridine ring of the this compound system. This approach often involves the formation of a key intermediate that subsequently undergoes ring closure.

For example, a new synthetic strategy for pyrazolo[1,5-d] nih.govacs.orgnih.govtriazin-7(6H)-ones involves the intramolecular cyclization of alkyl 2-((4-nitro-1H-pyrazol-3-yl)methylene)hydrazine-1-carboxylates. mdpi.com This method allows for selective modification of the N-substituent. mdpi.com Another example is the synthesis of novel pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govacs.orgoxazole ring systems, which is achieved through an intramolecular nitrile oxide cycloaddition (INOC) reaction as the key step.

Starting MaterialReaction TypeKey IntermediateProduct
Alkyl 2-((4-nitro-1H-pyrazol-3-yl)methylene)hydrazine-1-carboxylatesIntramolecular CyclizationNot explicitly statedPyrazolo[1,5-d] nih.govacs.orgnih.govtriazin-7(6H)-ones. mdpi.com
3-(prop-2-en-1-yloxy)- or 3-(prop-2-yn-1-yloxy)-1H-pyrazole-4-carbaldehyde oximesIntramolecular Nitrile Oxide Cycloaddition (INOC)Nitrile oxidePyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govacs.orgoxazoles.

Metal catalysts play a crucial role in modern organic synthesis, enabling a wide range of transformations with high efficiency and selectivity. Silver(I) ion-mediated reactions have proven effective for the synthesis of fused heterocyclic systems.

A simple and efficient procedure for accessing the 2H-furo[2,3-c]pyrazole ring system has been developed using a silver(I) ion-mediated 5-endo-dig cyclization of 4-alkynyl-3-hydroxy-1-phenyl-1H-pyrazoles. nih.gov The required hydroxyalkynyl substrates are prepared via a palladium-catalyzed Sonogashira coupling of 4-iodo-1-phenyl-1H-pyrazol-3-ol with terminal alkynes. nih.gov This silver-catalyzed cyclization provides an efficient route to novel 2,5-disubstituted 2H-furo[2,3-c]pyrazoles. nih.gov

Thermolysis and Related Cycloaddition Processes

The thermal decomposition (thermolysis) of precursors to yield furo[2,3-c]pyridine cores is a potential synthetic route, though specific studies on this compound are not extensively detailed in the examined literature. However, analogous transformations in related heterocyclic systems provide insight into possible pathways. For instance, the thermolysis of azido-furylpropenoate derivatives is a known method for constructing fused furo-pyrrole systems, which share structural similarities mdpi.com.

Cycloaddition reactions represent a powerful tool in heterocyclic synthesis. While direct [3+2] cycloaddition reactions involving the this compound skeleton are not prominently documented, such annulations are widely used for constructing five-membered rings chim.it. Methodologies like the rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence have been successfully employed to create complex fused furan structures, such as furo[3,4-c]furans nih.gov. These strategies highlight the potential for applying cycloaddition principles to build or further functionalize the furo[2,3-c]pyridine framework.

Aromatization and Annulation Strategies

The construction of the furo[2,3-c]pyridine skeleton often relies on annulation strategies, which involve the formation of one or more rings onto a starting scaffold. A common approach involves building the pyridine ring onto a pre-existing furan or constructing the furan ring onto a pyridine derivative.

One established route to a furo[2,3-c]pyridine derivative involves the Mannich condensation of 2-methylfuran with diethyl malonate, ammonium chloride, and formaldehyde. The resulting intermediate can then be cyclized to form the pyridinone ring semanticscholar.org. Another powerful annulation technique is the cascade reaction involving a Sonogashira coupling followed by a 5-endo-dig cyclization, which has been efficiently used to generate the furan ring in the synthesis of the isomeric furo[3,2-c]pyridines semanticscholar.org. Similarly, palladium-catalyzed annulation of β-ketodinitriles with alkynes represents a modern approach to building furo[2,3-b]pyridines nih.gov. Copper-catalyzed three-component cascade annulation reactions also provide a versatile entry to highly functionalized pyridines from simpler precursors organic-chemistry.org.

Many synthetic routes yield a dihydro- or pyridone intermediate, which must then be aromatized to furnish the final furopyridine system. A practical method for this transformation is the treatment of dihydropyridine intermediates with silica gel, which facilitates aromatization in a Diels-Alder/retro-Diels-Alder sequence york.ac.uk.

Synthesis of Polycondensed Furo[2,3-c]pyridine Derivatives

The furo[2,3-c]pyridine core can be incorporated into larger, polycondensed heterocyclic systems. A notable example is the synthesis of furo[2,3-c]acridin-6-one, where the furo[2,3-c]pyridine moiety is fused to a benzene ring to form the acridone chromophore nih.govnist.gov.

The synthesis of this polycondensed system was achieved through the condensation of 1,3-dihydroxyacridone with (E)-1,4-dibromo-2-methylbut-2-ene. This reaction constructs the furan ring onto the acridone scaffold, yielding the basic furoacridone core bearing an isopropenyl substituent, which can be further modified nih.gov. This strategy demonstrates how the fundamental this compound structure serves as a building block for creating more complex, fused molecules with potential applications in medicinal chemistry.

Chemical Reactivity and Derivatization

Electrophilic Substitution Reactions

The reactivity of the furo[2,3-c]pyridine ring system towards electrophiles is dictated by the electronic nature of the fused rings; the furan ring is π-excessive and generally more susceptible to electrophilic attack than the π-deficient pyridine ring semanticscholar.org. Studies on the benzo-fused analogue, benzo[b]furo[2,3-c]pyridine, provide specific insights into the regioselectivity of these reactions researchgate.net.

The nitration of substituted benzo[b]furo[2,3-c]pyridines has been shown to proceed with high regioselectivity. The reaction occurs exclusively at the C-6 position of the annelated benzene ring researchgate.net. If the C-6 position is already occupied by a substituent, the electrophilic attack is redirected to the C-8 position, resulting in monosubstitution at that site researchgate.net. This predictable behavior is crucial for the controlled synthesis of specifically functionalized derivatives.

Table 1: Regioselectivity in the Nitration of Benzo[b]furo[2,3-c]pyridine Analogues

Starting Material C-6 Position Nitration Product Reference
1-Methyl-3-phenylbenzo[b]furo[2,3-c]pyridine Unsubstituted 6-Nitro-1-methyl-3-phenylbenzo[b]furo[2,3-c]pyridine researchgate.net
6-Substituted benzo[b]furo[2,3-c]pyridine Substituted 8-Nitro-6-substituted benzo[b]furo[2,3-c]pyridine researchgate.net

Similar to nitration, the acylation of substituted benzo[b]furo[2,3-c]pyridines via Friedel-Crafts type reactions also targets the benzene portion of the molecule. The reaction proceeds exclusively at the C-6 position, mirroring the selectivity observed in nitration studies researchgate.net. This consistent regioselectivity underscores the directing influence of the fused heterocyclic system on electrophilic aromatic substitution.

Table 2: Regioselectivity in the Acylation of Benzo[b]furo[2,3-c]pyridine Analogues

Starting Material Acylating Agent Product Reference
1-Methyl-3-phenylbenzo[b]furo[2,3-c]pyridine Acetyl Chloride / AlCl₃ 6-Acetyl-1-methyl-3-phenylbenzo[b]furo[2,3-c]pyridine researchgate.net
1-Ethyl-3-phenylbenzo[b]furo[2,3-c]pyridine Acetyl Chloride / AlCl₃ 6-Acetyl-1-ethyl-3-phenylbenzo[b]furo[2,3-c]pyridine researchgate.net

Photocycloaddition Reactions

Photocycloaddition reactions represent a powerful tool in organic synthesis for the construction of complex cyclic and polycyclic systems through the use of light to induce cycloaddition reactions between unsaturated molecules. These reactions, often proceeding via excited states, allow for the formation of cyclobutane, oxetane, and other ring systems that can be challenging to access through thermal methods.

In the context of this compound and its analogues, the presence of both an α,β-unsaturated lactone system and an aromatic pyridine ring provides potential sites for photochemical transformations. Specifically, the enone moiety within the furanone ring is a classic substrate for [2+2] photocycloaddition reactions with alkenes and alkynes. However, a comprehensive review of the scientific literature indicates that photocycloaddition reactions involving the this compound scaffold are not widely reported. The focus of synthetic efforts on this heterocyclic system has predominantly been on nucleophilic additions, cyclizations, and cross-coupling reactions. While the potential for such photochemical transformations exists theoretically, dedicated studies exploring these pathways for this specific ring system are limited.

Reactions Involving Nitrogen-Containing Reagents

The this compound core is susceptible to transformations involving various nitrogen-containing nucleophiles. The nature of the product often depends on the type of nitrogen reagent used, leading to either ring-opening and recyclization or the formation of enamines. beilstein-journals.orgnih.gov

Studies on analogous compounds, such as 2H-furo[3,2-b]pyran-2-ones, provide significant insight into these reactions. beilstein-journals.orgnih.gov The interaction with nitrogen-containing reagents is a key synthetic method, where the structure of the N-nucleophile dictates the heterocyclic system that is formed. beilstein-journals.orgnih.gov

With aliphatic amines, the reaction typically proceeds via condensation, resulting in the formation of enamines. For instance, refluxing a furanone with an aliphatic amine in acetic acid can lead to the formation of an enamine fragment at the furanone ring. beilstein-journals.org This transformation is generally successful with active aliphatic amines, whereas less nucleophilic aromatic amines like aniline often fail to produce the desired condensation product, resulting instead in complex mixtures. beilstein-journals.orgnih.gov

In contrast, reactions with dinucleophilic reagents like hydrazines and hydroxylamine lead to a more complex transformation involving the opening of the furanone ring followed by recyclization to form new heterocyclic systems. beilstein-journals.orgnih.gov For example, the reaction with various hydrazine derivatives in ethanol results in the formation of substituted pyrazol-3-ones. beilstein-journals.org Similarly, using hydroxylamine hydrochloride leads to the corresponding isoxazolone, demonstrating a versatile method for creating novel bifunctional products. beilstein-journals.org

Table 1: Reactions of Furanone Analogues with Nitrogen-Containing Reagents

Reagent Type Specific Reagent Solvent Conditions Product Type Reference
Aliphatic Amine Varies Acetic Acid Reflux Enamine beilstein-journals.org
Hydrazine Derivative Hydrazine Hydrate Acetic Acid Reflux Pyrazol-3-one beilstein-journals.org
Hydrazine Derivative Substituted Hydrazine Ethanol Reflux Substituted Pyrazol-3-one beilstein-journals.org
Hydroxylamine Hydroxylamine Hydrochloride Ethanol Reflux Isoxazolone beilstein-journals.org

Post-Synthetic Structural Modifications

Post-synthetic modification is a critical strategy for generating libraries of analogues from a common heterocyclic core, such as this compound. These modifications allow for the fine-tuning of molecular properties and the exploration of structure-activity relationships (SAR). Common strategies include alkylation, acylation, and cross-coupling reactions.

The development of synthetic routes that install functional handles for subsequent derivatization is a key aspect of modern medicinal chemistry. nih.gov For instance, a concise, multi-gram scale synthesis of a chloro-triflate furopyridine was developed specifically to allow for chemoselective cross-coupling reactions at different positions of the core structure. nih.gov

Further derivatization can be demonstrated by the acylation of related heterocyclic systems. In one study, a synthesized pyrazolone was treated with pivaloyl chloride in refluxing acetonitrile, resulting in a product with two acyl fragments attached to oxygen atoms on the pyranone and pyrazole units. nih.gov This highlights the potential for modifying the this compound scaffold at nucleophilic sites.

Another powerful technique for post-synthetic modification involves diazotization. An attempt to diazotize an ortho-diamine installed on a five-membered heterocycle fused to a pyridine ring using hydrochloric acid and sodium nitrite resulted in the formation of a 1,2,3-triazole ring, albeit in low yield. nih.gov This demonstrates the potential for transforming amino-substituted this compound derivatives into more complex fused systems.

Table 2: Examples of Post-Synthetic Modification Strategies on Related Heterocycles

Modification Type Reagent(s) Substrate Feature Resulting Moiety Reference
Acylation Pivaloyl Chloride Hydroxyl group Acyl fragment nih.gov
Diazotization/Cyclization HCl, NaNO₂ Ortho-diamine 1,2,3-Triazole ring nih.gov
Cross-Coupling Palladium catalyst Halogen/Triflate handle Aryl, Alkyl, etc. nih.gov

Advanced Spectroscopic and Structural Characterization of Furo 2,3 C Pyridin 7 6h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of furo[2,3-c]pyridin-7(6H)-one derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure. beilstein-journals.org

In ¹H NMR, the chemical shifts of the protons are indicative of their electronic environment. For instance, protons on the pyridine (B92270) and furan (B31954) rings typically resonate in the aromatic region of the spectrum. The specific substitution pattern on the core structure significantly influences these chemical shifts.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton of the molecule. The carbonyl carbon of the pyridinone ring is a particularly notable resonance, typically appearing far downfield. The structural assignments are often confirmed through two-dimensional (2D) NMR experiments, such as HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence), which reveal correlations between protons and carbons. nih.govresearchgate.net

Detailed NMR data for derivatives, such as those appended with triazole rings, have been thoroughly documented. nih.gov For example, in (1-(3-chloro-4-fluorophenyl)-5-methyl-1H- nih.govresearchgate.nettriazolo[4′,5′:4,5]furo[2,3-c]pyridin-8-yl)methanol, the pyridine proton (H-4) appears as a singlet at δ 8.42 ppm, while the methyl group protons on the furan ring resonate at δ 2.86 ppm. nih.gov The corresponding ¹³C NMR shows the pyridine C-4 at δ 145.8 ppm and the methyl carbon at 18.6 ppm. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Furo[2,3-c]pyridine (B168854) Derivative.
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pyridine H-48.42 (s)145.8
Furan CH₃2.86 (s)18.6
CH₂OH4.65 (s)61.3
Aromatic C-H7.91 (dd), 7.71 (ddd), 7.41 (t)127.4, 125.4, 122.4, 120.1, 117.5
Quaternary C-143.1, 125.0, 124.8, 122.3

Data extracted for (1-(3-chloro-4-fluorophenyl)-5-methyl-1H- nih.govresearchgate.nettriazolo[4′,5′:4,5]furo[2,3-c]pyridin-8-yl)methanol in CDCl₃. nih.gov

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction provides the most definitive method for determining the three-dimensional structure of a molecule. beilstein-journals.org This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the compound.

For complex derivatives of the furo[2,3-c]pyridine scaffold, X-ray crystallography has been successfully employed to resolve their crystal structures. nih.gov The analysis of a suitable single crystal involves mounting it on a diffractometer and collecting intensity data of the diffracted X-rays. For example, the structure of (5-methyl-1-(pyridin-2-yl)-1H- nih.govresearchgate.nettriazolo[4′,5′:4,5]furo[2,3-c]pyridin-8-yl)methanol was determined using a SuperNova X-ray diffractometer with Mo Kα radiation (λ= 0.71073 Å). nih.gov

The resulting data are used to solve and refine the crystal structure, yielding a detailed model of the molecule within the crystal lattice. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the solid-state packing of the molecules.

Table 2: Typical Crystallographic Data Obtained from Single Crystal X-ray Diffraction Analysis.
ParameterDescriptionExample Data
Crystal System The symmetry system to which the crystal belongs (e.g., monoclinic, orthorhombic).Monoclinic
Space Group The specific symmetry group of the crystal.P2₁/c
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).a = 10.5 Å, b = 12.1 Å, c = 11.9 Å; α = 90°, β = 105°, γ = 90°
Wavelength (λ) The wavelength of the X-ray radiation used.0.71073 Å (Mo Kα)
Temperature The temperature at which the data was collected.150 K
R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.R1 = 0.045

Data presented is illustrative of typical parameters reported in crystallographic studies of related heterocyclic compounds. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly useful as it provides highly accurate mass measurements, allowing for the determination of the molecular formula. beilstein-journals.orgnih.gov

For this compound and its derivatives, HRMS analysis typically involves soft ionization techniques like Electrospray Ionization (ESI), which generates protonated molecules [M+H]⁺. nih.gov The measured mass-to-charge ratio (m/z) is then compared to the calculated exact mass for the proposed formula, providing strong evidence for the compound's identity. nih.gov

The fragmentation patterns observed in the mass spectrum can also offer structural information. For heterocyclic compounds containing a lactam or lactone ring, a common fragmentation pathway is the loss of a neutral carbon monoxide (CO) molecule. asianpubs.orgbenthamopen.com This behavior is anticipated for the this compound core, where the initial molecular ion could fragment by eliminating CO from the pyridinone ring.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Furo[2,3-c]pyridine Derivatives.
CompoundMolecular FormulaCalculated [M+H]⁺ (m/z)Found [M+H]⁺ (m/z)
Derivative 24dC₁₅H₁₂ClN₄O₂315.0643315.0807
Derivative 24eC₁₆H₁₂F₃N₄O₂349.0907349.1046
Derivative 24gC₁₆H₁₂N₅O₂306.0986306.1072

Data from ESI-TOF analysis of various (1-aryl-5-methyl-1H- nih.govresearchgate.nettriazolo[4′,5′:4,5]furo[2,3-c]pyridin-8-yl)methanol derivatives. nih.gov

Table 4: Predicted m/z for Adducts of this compound (C₇H₅NO₂).
AdductPredicted m/z
[M+H]⁺136.03931
[M+Na]⁺158.02125
[M+K]⁺173.99519
[M-H]⁻134.02475

Data from PubChemLite, calculated using CCSbase. uni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is characterized by several key absorption bands that correspond to its constituent parts.

The most prominent feature is the strong absorption band due to the carbonyl (C=O) stretching vibration of the lactam (amide) group in the pyridinone ring. indiamart.com This band typically appears in the range of 1650-1700 cm⁻¹. Other significant absorptions include the N-H stretching vibration of the lactam, which is expected as a broad band around 3200-3400 cm⁻¹, and the C-O-C stretching of the furan ring, usually found in the 1050-1250 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations from both rings will also be present in their characteristic regions. vscht.cz

Table 5: Characteristic Infrared (IR) Absorption Bands for this compound.
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Lactam N-HStretch3200 - 3400
Aromatic C-HStretch3000 - 3100
Lactam C=OStretch1650 - 1700
Aromatic C=CStretch1400 - 1600
Furan C-O-CAsymmetric Stretch1200 - 1250
Furan C-O-CSymmetric Stretch1050 - 1150

Expected ranges are based on standard IR correlation tables and data from similar heterocyclic compounds. vscht.czekb.egnih.gov

Biological Activity and Mechanistic Insights of Furo 2,3 C Pyridin 7 6h One Derivatives

Structure-Activity Relationship (SAR) Studies

The biological efficacy of furo[2,3-c]pyridin-7(6H)-one derivatives is intricately linked to their chemical architecture. Variations in substituents and their positioning on the core structure, as well as the molecule's three-dimensional conformation, play a pivotal role in dictating their interaction with biological targets.

Positional and Substituent Effects on Biological Activity

The substitution pattern on the this compound scaffold is a critical determinant of its biological activity, particularly its function as a Toll-like receptor 8 (TLR8) agonist. Research into 2,3-diamino-furo[2,3-c]pyridines has illuminated a distinct structure-activity relationship. The nature of the substituent at the C2 position has a profound impact on the compound's ability to stimulate TLR8.

For instance, studies have shown that a C2-N-pentyl or a C2-N-(trimethylsilyl)methyl substituent results in dominant TLR8 agonism. Conversely, derivatives with a free amino group at the C2 position, or those bearing aromatic substituents at this location, are devoid of TLR8-stimulatory activity. This highlights a clear dependence on the nature of the C2 amino substituent for the observed activity profiles.

CompoundSubstituent at C2TLR8 Agonism (EC50 in µM)Activity Profile
37bN-pentyl0.37Dominant TLR8 Agonism
37fN-(trimethylsilyl)methyl0.85Dominant TLR8 Agonism
37nNH2InactiveNo TLR8 Stimulatory Activity
37kAromaticInactiveNo TLR8 Stimulatory Activity
37lAromaticInactiveNo TLR8 Stimulatory Activity
37mAromatic4.27 (Very low AUC)Minimal TLR8 Stimulatory Activity

Conformational Analysis and Bioactive Conformations

While the influence of substituents is well-documented, detailed information regarding the specific conformational analysis and the preferred bioactive conformations of this compound derivatives is not extensively available in the current scientific literature. Understanding the three-dimensional arrangement of these molecules is crucial for a complete picture of their interaction with biological targets. Computational modeling and further experimental studies, such as X-ray crystallography and NMR spectroscopy, would be invaluable in elucidating the optimal spatial orientation required for potent biological activity. Such studies would provide critical insights into the pharmacophore, guiding the rational design of next-generation derivatives with enhanced efficacy.

Immunomodulatory Properties

A significant facet of the biological profile of this compound derivatives lies in their ability to modulate the immune system. This is primarily achieved through their interaction with key receptors of the innate immune system, leading to a cascade of downstream signaling events.

Vaccine Adjuvant Potential

The capacity of this compound derivatives to act as TLR8 agonists underpins their potential as vaccine adjuvants. Adjuvants are substances that enhance the immunogenicity of antigens, thereby eliciting a more robust and durable immune response to vaccination. By activating TLR8, these compounds can stimulate antigen-presenting cells, leading to enhanced antigen presentation and the production of cytokines that promote the differentiation of T helper 1 (Th1) cells. A Th1-biased immune response is critical for protection against intracellular pathogens.

In preclinical studies, the most active of the 2,3-diamino-furo[2,3-c]pyridines demonstrated significant adjuvant effects in immunization studies in rabbits. A notable advantage of this class of compounds is their ability to provide strong adjuvant activity without inducing pro-inflammatory cytokines, which could translate to a better safety profile with reduced local and systemic reactogenicity.

Anti-Infective and Antiparasitic Activities

While the immunomodulatory properties of this compound derivatives are a primary focus of research, there is emerging, albeit limited, evidence for their potential as anti-infective and antiparasitic agents. The broader class of furopyridines has been investigated for a range of antimicrobial activities.

For instance, studies on furo[2,3-c]pyrazole derivatives, which share a similar core structure, have shown both antibacterial and antifungal activities. Specifically, certain derivatives have demonstrated activity against Gram-positive bacteria such as Bacillus subtilis, and antifungal activity against pathogens like Fusarium oxysporum and Botrytis fabae. distantreader.org

In the context of parasitic diseases, a pyridyl-furan compound, identified from the Open Global Health Library, has shown promise as an inhibitor of Plasmodium falciparum, the parasite responsible for malaria. This compound was found to be among the most potent inhibitors of parasite invasion of red blood cells. While not a direct derivative of this compound, this finding suggests that the broader furopyridine scaffold may harbor antiparasitic properties that warrant further investigation.

The exploration of this compound derivatives for direct anti-infective and antiparasitic activities is still in its early stages. More extensive screening against a wider range of pathogens is necessary to fully elucidate their potential in this therapeutic area.

Antibacterial and Antifungal Efficacy

Research into the direct antibacterial and antifungal properties of this compound derivatives is limited in publicly available literature. However, studies on related furo-pyridine isomers provide insights into the potential antimicrobial activities of this class of compounds. For instance, derivatives of furo[3,2-c]pyridine (B1313802) have demonstrated moderate to good activity against various bacteria and fungi. distantreader.org Similarly, other fused pyridine (B92270) systems have been extensively reviewed for their antimicrobial properties. nih.govmdpi.com

One study on furo[2,3-c]pyrazole derivatives, a related heterocyclic system, reported antibacterial activity against Bacillus subtilis and Bacillus thuringiensis, and potent antifungal activity against Botrytis fabae and Fusarium oxysporum. nih.gov For example, 1-(5-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-yl)-2-methylfuran-3-yl)ethanone showed an MIC of 3.125 μg/mL against B. subtilis, which was equivalent to the standard chloramphenicol. nih.gov Another compound, N-[(4Z)-3-Methyl-1-phenyl-1H-furo[2,3-c]pyrazol-4(5H)-ylidene]-1H-benzimidazol-2-amine, exhibited an MIC of 6.25 μg/mL against the fungal species. nih.gov While these findings are on a different, yet related, scaffold, they suggest that the broader class of furo-fused heterocycles has potential as antimicrobial agents. Further focused studies are required to specifically evaluate the antibacterial and antifungal efficacy of this compound derivatives.

Antiviral Properties (e.g., HIV Protease Inhibition)

The antiviral potential of pyridine-containing heterocycles is well-documented, with numerous derivatives showing activity against a range of viruses, including Human Immunodeficiency Virus (HIV). nih.govresearchgate.netbenthamscience.com The mechanisms of action are varied and can include inhibition of viral enzymes such as reverse transcriptase. nih.gov

However, specific research detailing the antiviral properties, and particularly the HIV protease inhibition, of this compound derivatives is not extensively reported in the available scientific literature. While the broader class of pyridine derivatives has been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs), specific data for the this compound scaffold in this context is scarce. nih.govresearchgate.net The development of potent HIV protease inhibitors often involves complex molecular structures designed to fit into the enzyme's active site, and while furo-pyridine scaffolds have been incorporated into some antiviral drug discovery programs, specific examples for the [2,3-c] isomer are not prominent. nih.govnih.gov Further investigation is needed to determine if this particular heterocyclic system can be effectively functionalized to target viral proteases or other viral components.

Anti-Trypanosomiases Research

Neglected tropical diseases, such as trypanosomiasis, are a significant focus of drug discovery efforts. Fused heterocyclic compounds are among the chemical entities being explored for anti-trypanosomal activity. Research on a related isomer, furo[2,3-b]pyridine (B1315467), has shown promising results. A library of 57 heterocyclic compounds, including furo[2,3-b]pyridine derivatives, was screened for activity against Trypanosoma cruzi and Trypanosoma brucei brucei. nih.gov From this library, 29 compounds were found to be active against T. cruzi and 19 against T. brucei brucei, with antitrypanosomal activities below 10 μM. nih.gov

Anticancer and Antitumor Potential

Cytotoxicity Against Specific Cancer Cell Lines

The cytotoxic potential of furo-pyridine and related fused heterocyclic systems has been a subject of considerable research. While specific data for a broad range of this compound derivatives against multiple cancer cell lines is limited, a closely related class of compounds, furo[2,3-c]acridin-6-one analogues, has demonstrated significant cytotoxic properties. nih.gov These compounds were designed as hybrids of the natural products psorospermin (B1195998) and acronycine. In this series, the (2R,1'S) epoxides were the most active, exhibiting IC50 values in the nanomolar range (10-100 nM) against various cancer cell lines. nih.gov

Studies on other related heterocyclic systems, such as pyrano[3,2-c]pyridine derivatives, have also shown dose- and time-dependent inhibition of cancer cell growth. For instance, against the MCF-7 breast cancer cell line, the IC50 values for some pyrano[3,2-c]pyridine compounds after 24 hours of exposure ranged from 60 to 180 μM. nih.govptbioch.edu.pl Furthermore, novel furo[2,3-d]pyrimidine (B11772683) based chalcones have demonstrated potent anti-proliferative activity against a panel of 59 cancer cell lines, with mean GI50 values as low as 1.23 μM. nih.gov These findings from structurally similar compounds suggest that the this compound core is a promising scaffold for the development of novel cytotoxic agents.

Inhibition of Proliferation and Apoptotic Mechanisms

The anticancer effects of furo-pyridine derivatives often extend beyond simple cytotoxicity to include the modulation of cell proliferation and the induction of apoptosis. In the case of the highly cytotoxic furo[2,3-c]acridin-6-one analogues, their mechanism of action is believed to involve the alkylation of DNA guanine (B1146940) units, which can trigger apoptotic pathways. nih.gov

Research on related pyrano[3,2-c]pyridine derivatives has provided more direct evidence of apoptosis induction. Treatment of MCF-7 breast cancer cells with these compounds led to an increase in the sub-G1 population in cell cycle analysis, a hallmark of apoptosis. nih.gov This was further confirmed by the exposure of phosphatidylserine (B164497) on the outer cell membrane, as detected by Annexin V staining. nih.gov Similarly, studies on thieno[2,3-b]pyridine (B153569) compounds, another related class, have shown that they can promote G2/M cell cycle arrest and induce apoptosis in prostate cancer cells, as evidenced by DNA hypodiploidy and increased caspase 3/7 activity. nih.gov While these mechanistic insights are from related heterocyclic systems, they provide a strong rationale for investigating the pro-apoptotic potential of this compound derivatives in various cancer models.

Enzyme and Receptor Modulation

A significant area of investigation for furo[2,3-c]pyridine (B168854) derivatives has been their role as modulators of enzymes, particularly protein kinases, which are critical targets in cancer therapy. Notably, a series of furo[2,3-c]pyridine-based indanone oximes have been identified as highly potent and selective inhibitors of B-Raf kinase. nih.govresearchgate.net The B-Raf protein is a key component of the MAPK signaling pathway, and its mutation is a driver in many cancers, including melanoma.

The discovery of these inhibitors stemmed from virtual and high-throughput screening that initially identified imidazo[1,2-a]pyrazines as B-Raf inhibitors. nih.gov Subsequent rational drug design and structure-activity relationship (SAR) studies led to the development of the furo[2,3-c]pyridine indanone oxime series with significantly improved potency and selectivity. nih.gov This research highlights the potential of the furo[2,3-c]pyridine scaffold as a core element in the design of targeted enzyme inhibitors for therapeutic applications.

Below is a data table of selected furo[2,3-c]pyridine-based indanone oxime B-Raf inhibitors and their reported activities.

Compound IDB-Raf IC50 (nM)Cellular Activity (pERK IC50, nM)
Compound A 1050
Compound B 525
Compound C 210
This table is a representative example based on the trends described in the cited literature and does not represent specific published compounds without explicit data.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is a crucial enzyme in the synthesis of essential cellular components, making it a target for various therapeutic agents, including anticancer and antimicrobial drugs. nih.govrjpbr.com While direct studies on this compound derivatives as DHFR inhibitors are not extensively documented in the reviewed literature, research into structurally similar fused heterocyclic systems provides some context. For instance, studies on 7-aryl-(hetaryl-)furo[3,2-g]pteridine-2,4(1H,3H)-diones, which also contain a furan (B31954) ring fused to a nitrogen-containing bicyclic system, have shown DHFR-inhibitory activity. zsmu.edu.ua In one study, these furo[3,2-g]pteridine derivatives demonstrated DHFR inhibition levels between 14.59% and 52.11%. zsmu.edu.ua The annulation of a furan ring to the pteridine (B1203161) system was considered a reasonable approach in the search for novel DHFR inhibitors. zsmu.edu.ua Similarly, furo[2,3-d]pyrimidine derivatives, another related scaffold, have been explored as antifolates. nih.gov However, specific inhibitory data for the this compound core against DHFR remains an area for further investigation.

Kinase Inhibition (e.g., AKT1, Tyrosine Kinases)

The furo[2,3-c]pyridine scaffold has been successfully utilized to develop potent inhibitors of several protein kinases, which are critical regulators of cellular processes and prominent targets in cancer therapy.

Notably, a series of furo[2,3-c]pyridine-based indanone oximes were developed as highly potent and selective inhibitors of B-Raf, a serine/threonine-protein kinase. nih.govresearchgate.net This discovery evolved from initial hits identified through virtual and high-throughput screening. nih.gov

Another important target is the TGF-β-activated kinase 1 (TAK1), a key mediator in inflammatory and cancer signaling pathways. A series of 7-aminofuro[2,3-c]pyridine derivatives were optimized as TAK1 inhibitors. nih.gov Molecular modeling and metabolic prediction studies guided the optimization of kinase selectivity and pharmacokinetic properties, leading to the discovery of potent and relatively selective TAK1 inhibitors active in in vivo cancer models. nih.gov

While direct inhibition of AKT1 by a furo[2,3-c]pyridine derivative was not noted, a study on the isomeric furo[2,3-d]pyrimidine scaffold identified compounds with AKT1 kinase inhibitory activity. researchgate.net In that series, a derivative featuring 2-thienyl and methyl groups was the most active, with an IC50 value of 24 μM. researchgate.net

ScaffoldTarget KinaseCompound ExampleReported Activity
7-Aminofuro[2,3-c]pyridineTAK1Compound 13aPotent, relatively selective inhibitor with good pharmacokinetic properties in mice. nih.gov
Furo[2,3-c]pyridine indanone oximeB-RafNot specifiedHighly potent and selective inhibitors. nih.gov
Furo[2,3-d]pyrimidine (Isomer)AKT1Compound with 2-thienyl and methyl groupsIC50 = 24 μM researchgate.net

Cholinesterase and PDE4D Inhibition

Research into this compound derivatives has identified activity against phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic AMP and is a target for treating inflammatory diseases like asthma. nih.gov A novel series of 7-methoxy-furo[2,3-c]pyridine-4-carboxamides were synthesized and found to be potent inhibitors of PDE4. nih.gov

In the broader context of neurodegenerative diseases, cholinesterase enzymes (AChE and BChE) are significant therapeutic targets. While various heterocyclic compounds have been developed as cholinesterase inhibitors, including furo[3,2-c]coumarins and other pyridine derivatives, specific data on the cholinesterase inhibitory activity of the this compound scaffold is not available in the reviewed literature. nih.govmdpi.com For instance, a study on furo[3,2-c]coumarins reported low-micromolar AChE inhibitors. mdpi.com

ScaffoldTarget EnzymeBiological Activity
7-Methoxyfuro[2,3-c]pyridine-4-carboxamidePhosphodiesterase 4 (PDE4)Potent Inhibition nih.gov
This compoundCholinesterases (AChE, BChE)Activity not reported in reviewed literature.

Estrogen Receptor Alpha and Human Epidermal Growth Factor Receptor 2 Interaction

Estrogen Receptor Alpha (ERα) and Human Epidermal Growth Factor Receptor 2 (HER2) are critical targets in the treatment of hormone-dependent breast cancers. nih.govnih.gov The development of inhibitors for these targets often involves heterocyclic scaffolds. For example, various pyridine and furan-based compounds have been investigated as EGFR (the family to which HER2 belongs) tyrosine kinase inhibitors. nih.gov Similarly, distinct heterocyclic structures such as 2-phenyl-imidazo[1,2α]pyridines and steroidal pyridazines have been explored for their ability to bind to or degrade ERα. nih.govbiorxiv.org However, a review of the available scientific literature did not yield specific studies evaluating the interaction of this compound derivatives with either ERα or HER2.

α-Glucosidase Enzyme Inhibition

α-Glucosidase is a key enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes mellitus by controlling postprandial blood glucose levels. nih.gov Various classes of compounds have been investigated for this activity, including derivatives of 1,3,4-thiadiazole (B1197879) and 3-aminopyridin-2(1H)-one. nih.gov One study found that certain 1,3,4-thiadiazole derivatives showed significantly higher inhibitory activity against α-glucosidase than the reference drug acarbose. nih.gov Despite the broad search for α-glucosidase inhibitors, there are no specific reports in the reviewed literature detailing the evaluation of this compound derivatives for this enzymatic inhibition.

Neurobiological Activities

The neurobiological activities of the this compound class are primarily suggested by their demonstrated effects on specific enzymes relevant to neurological function. The most direct evidence stems from the potent inhibition of phosphodiesterase 4 (PDE4) by 7-methoxy-furo[2,3-c]pyridine-4-carboxamide derivatives. nih.gov PDE4 inhibitors are known to increase intracellular levels of cAMP, a mechanism that has been widely investigated for its potential in treating a variety of central nervous system disorders, including neuroinflammatory conditions and cognitive impairments.

Other key neurobiological targets, such as cholinesterases (AChE, BChE) and the cannabinoid receptor 1 (CB1R), have been explored using other pyridine-based heterocyclic structures. nih.govnih.gov For example, different classes of pyridine derivatives have been designed as cholinesterase inhibitors for potential use in Alzheimer's disease, while others have been developed as CB1R inverse agonists. nih.govnih.gov However, the specific this compound scaffold has not been explicitly reported in the context of cholinesterase inhibition or CB1R inverse agonism in the reviewed literature. Therefore, while the foundational structure is part of a broader class of compounds with diverse neurobiological potential, its full profile in this area remains to be fully characterized.

Neuroprotective Properties

Similarly, the investigation of neuroprotective properties, which involve the preservation of neuronal structure and function against injury or degeneration, has not been specifically focused on this compound derivatives. The broader class of furopyridines has been explored in the context of various biological activities, including potential applications in cancer therapy through mechanisms like B-Raf inhibition. However, dedicated studies evaluating the capacity of this compound derivatives to protect neurons from damage induced by toxins, ischemia, or neurodegenerative processes are absent from published research.

Computational Chemistry and in Silico Studies of Furo 2,3 C Pyridin 7 6h One Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electronic structure. These methods are broadly classified into ab initio, semi-empirical, and density functional theory approaches.

Density Functional Theory (DFT) for Optimized Geometries

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is employed to predict the optimized geometry of molecules, corresponding to the minimum energy conformation. The process involves solving the Schrödinger equation, where the B3LYP functional with a 6-311G(d,p) basis set is commonly used for geometry optimization. nih.gov This level of theory provides a good balance between accuracy and computational cost for organic molecules.

Semi-Empirical Methods (e.g., MNDO Approximation)

Semi-empirical quantum chemistry methods, such as the Modified Neglect of Diatomic Overlap (MNDO), offer a faster alternative to ab initio methods for calculating molecular electronic structures. wikipedia.org Developed by Michael Dewar's group, MNDO simplifies calculations by neglecting certain integrals and using parameters derived from experimental data to approximate others. wikipedia.org This approach is based on the Neglect of Diatomic Differential Overlap (NDDO) integral approximation. wikipedia.org

The MNDO method and its successors, like AM1 and PM3, are particularly useful for larger molecules where DFT or other high-level methods would be computationally prohibitive. wikipedia.org These methods can be used to calculate heats of formation, molecular geometries, and other properties. The MNDO/d extension, which incorporates d-orbitals, is especially valuable for calculations involving organometallic compounds. wikipedia.org Although direct applications of the MNDO approximation specifically to furo[2,3-c]pyridin-7(6H)-one are not documented in recent literature, it represents a valid theoretical approach for preliminary computational screening of its properties and those of its larger derivatives.

Calculation of Electronic Properties (e.g., Net Atomic Charges)

Once the geometry of a molecule is optimized, quantum chemical calculations can be used to determine its electronic properties. These properties, including the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP), are critical for predicting how a molecule will interact with other molecules and its environment.

Net atomic charges, calculated through methods like Mulliken population analysis, provide a picture of the electron distribution across the molecule. The MEP map is particularly insightful, as it visualizes the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). These regions are key to understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are vital for ligand-protein binding. While specific values for the net atomic charges of this compound are not available in the cited literature, the calculation of these properties is a standard output of most quantum chemistry software packages and is indispensable for a full understanding of the molecule's chemical behavior.

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. The furopyridine scaffold is of significant interest in medicinal chemistry, and various derivatives have been studied as inhibitors of key protein targets.

For example, a series of furo[2,3-c]pyridine-based indanone oximes were identified as highly potent and selective inhibitors of B-Raf, a protein kinase implicated in cancer. nih.gov Similarly, derivatives of the isomeric furo[2,3-b]pyridine (B1315467) scaffold have been designed and docked into the active sites of other kinases. One study explored these derivatives as potential inhibitors of Focal Adhesion Kinase (FAK), performing molecular docking to elucidate their binding modes and guide further structural design. nih.gov In another study, furopyridine derivatives were investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), with docking studies suggesting a binding mode similar to that of reference inhibitors. nih.gov

These studies reveal common interaction patterns for the furopyridine core. The nitrogen atom of the pyridine (B92270) ring often acts as a hydrogen bond acceptor, while the fused ring system engages in hydrophobic and van der Waals interactions within the protein's binding pocket.

Table 1: Examples of Molecular Docking Studies on Furopyridine Derivatives
Furopyridine ScaffoldProtein TargetKey Interactions Observed in Docking StudiesReference
Furo[2,3-c]pyridine (B168854)B-Raf KinaseInteractions with the kinase hinge region, hydrophobic pocket engagement. nih.gov
Furo[2,3-b]pyridineFocal Adhesion Kinase (FAK)Hydrogen bonds, hydrophobic interactions within the ATP-binding site. nih.gov
Furo[2,3-b]pyridineCyclin-Dependent Kinase 2 (CDK2)Hydrogen bonding with key amino acid residues in the active site. nih.gov
Furo[2,3-b]pyridineSerine/threonine kinase AKT1, Estrogen receptor alpha (ERα), HER2Strong binding affinities suggesting disruption of key cellular signaling pathways. cncb.ac.cn

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and guiding lead optimization in drug discovery.

A QSAR study was conducted on a series of newly synthesized furopyridine derivatives to determine the structural requirements controlling their CDK2 inhibitory activity. nih.gov In such a study, various molecular descriptors are calculated for a set of compounds with known activities. These descriptors quantify different aspects of the molecular structure, such as physicochemical properties (e.g., logP), electronic properties, and topological features. Statistical methods are then used to build a regression model that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values).

Future Research Directions and Translational Perspectives

Development of Green Chemistry Approaches for Furo[2,3-c]pyridin-7(6H)-one Synthesis

The principles of green chemistry are increasingly integral to pharmaceutical development, aiming to create more sustainable and environmentally benign synthetic processes. For this compound and its analogs, future research will likely focus on developing eco-compatible synthetic routes that minimize waste, avoid hazardous solvents and reagents, and improve energy efficiency.

Key strategies that could be explored include:

Catalytic Systems: The use of recoverable and recyclable catalysts, such as chitosan combined with ionic liquids, has been shown to be effective in the synthesis of related furo[3,2-c]pyridine (B1313802) analogues. researchgate.net This approach avoids hazardous reagents and traditional organic solvents, offering an environmentally friendly alternative. researchgate.net

One-Pot Syntheses: Methodologies that combine multiple reaction steps into a single pot, such as palladium-catalyzed C-C coupling followed by C-O bond formation, can streamline the synthesis of furopyridine cores. nih.gov

Alternative Energy Sources: The application of ultrasound irradiation has been demonstrated to assist in the synthesis of 2-substituted furo[3,2-b]pyridines, often in conjunction with stable and inexpensive catalysts like Pd/C. nih.gov These methods can accelerate reaction times and improve yields under milder conditions.

Catalyst-Free Reactions: For certain furopyridine structures, catalyst-free protocols have been developed that proceed at room temperature in greener solvents like hexafluoroisopropyl alcohol, relying on the mutual activation of reaction components. researchgate.net

Adopting these green chemistry principles will be crucial for the large-scale, cost-effective, and sustainable production of this compound based compounds for further research and potential commercialization.

Exploration of Novel Therapeutic Applications and Target Identification

Derivatives of the broader furopyridine family have demonstrated significant potential across various therapeutic areas, particularly in oncology. Future research on this compound will focus on identifying specific molecular targets to exploit its therapeutic potential fully. Virtual and high-throughput screening has already successfully identified related compounds as potent inhibitors of key signaling proteins. nih.gov

Promising therapeutic targets and applications for furopyridine derivatives include:

Derivative ClassIdentified TargetTherapeutic AreaKey Research Findings
Furo[2,3-c]pyridine (B168854) Indanone Oximes B-Raf KinaseOncologyEvolved from initial screening hits, these compounds were developed into highly potent and selective inhibitors of the B-Raf proto-oncogene. nih.gov
Furo[2,3-b]pyridine (B1315467) Derivatives Cyclin-Dependent Kinase 2 (CDK2)OncologyCertain derivatives showed potent inhibitory activity against the CDK2/cyclin A2 complex, comparable to the reference inhibitor roscovitine. nih.gov
Furo[2,3-d]pyrimidine (B11772683) Derivatives Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Oncology (Anti-angiogenesis)Designed based on structural similarity to known inhibitors, these compounds exhibited nanomolar inhibition of VEGFR-2 and antiproliferative effects on endothelial cells. nih.gov
Isothiazolo[4,3-b]pyridines Cyclin G-associated Kinase (GAK)Antiviral (Dengue Virus)Modifications to the pyridine (B92270) moiety led to derivatives with low nanomolar GAK binding affinity and potent antiviral activity against the dengue virus. nih.gov

Future work should involve comprehensive screening of this compound derivatives against diverse panels of kinases and other disease-relevant targets to uncover novel therapeutic applications.

Mechanistic Elucidation of Biological Actions

A fundamental aspect of future research is to unravel the precise molecular mechanisms through which this compound derivatives exert their biological effects. Understanding these mechanisms is essential for optimizing drug design and predicting clinical efficacy. Studies on structurally related compounds provide a foundation for these investigations.

Potential mechanisms of action to be explored include:

DNA Interaction: Analogs such as furo[2,3-c]acridin-6-one have been shown to act through the alkylation of DNA, specifically targeting guanine (B1146940) units at the N-7 position in the major groove. nih.gov Investigating whether this compound derivatives share this cytotoxic mechanism will be a key research avenue.

Enzyme Inhibition: As many furopyridines are kinase inhibitors, a primary focus will be on their interaction with the ATP-binding sites of target kinases like B-Raf and GAK. nih.govnih.gov Detailed kinetic studies and co-crystallography can elucidate the specific binding modes.

Disruption of Microtubule Dynamics: Structurally related pyrazolo[3,4-b]pyridin-6-one derivatives have been found to inhibit microtubule polymerization by binding to the colchicine site on tubulin. rsc.org This action leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells. rsc.org This provides a compelling hypothesis to test for this compound compounds.

Apoptosis Induction: The induction of programmed cell death (apoptosis) is a common endpoint for many anticancer agents. For example, novel furo[2,3-d]pyrimidine-based chalcones have been shown to induce apoptosis through the activation of "executioner" caspases like caspase-3. nih.gov Elucidating the specific apoptotic pathways triggered by this compound is crucial.

Design and Synthesis of Advanced this compound Based Drug Candidates

Building upon initial findings, the rational design and synthesis of advanced analogs are paramount for developing clinically viable drug candidates. This process involves iterative cycles of chemical synthesis, biological evaluation, and computational modeling to optimize potency, selectivity, and pharmacokinetic properties.

Key strategies in the design of advanced candidates include:

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how chemical modifications to the this compound core affect biological activity. For instance, the evolution of imidazo[1,2-a]pyrazines into furo[2,3-c]pyridine indanone oximes as B-Raf inhibitors demonstrates a successful SAR campaign. nih.gov Similarly, studies on isothiazolo[4,3-b]pyridines revealed that adding a 3,4-dimethoxyphenyl group at a specific position significantly enhanced GAK binding and antiviral activity. nih.gov

Scaffold Hopping and Isosteric Replacement: The furo[2,3-b]pyridine core has been successfully used as an isosteric replacement for the 7-azaindole scaffold, a common hinge-binding pharmacophore in kinase inhibitors, to improve properties and evade existing patents. nih.gov

Computational and Docking Studies: Molecular docking provides critical insights into the potential binding modes of new derivatives within the active site of a target protein. nih.govnih.gov This computational approach helps prioritize which compounds to synthesize, saving time and resources.

Functionalization for Cross-Coupling: Synthesizing the this compound core with specific "handles," such as chloro- or bromo-substituents, allows for subsequent functionalization through palladium-mediated cross-coupling reactions. nih.gov This modular approach enables the rapid generation of diverse libraries of compounds for screening. nih.gov

The table below illustrates a conceptual approach to SAR-driven drug design based on the furopyridine scaffold.

Scaffold Position/MoietyExample ModificationPotential Impact on Activity
Pyridine Ring Addition of substituted phenyl groupsCan enhance binding affinity and selectivity (e.g., 3,4-dimethoxyphenyl for GAK inhibition). nih.gov
Furan (B31954) Ring Introduction of functional handles (halogens)Enables further diversification via cross-coupling to explore new chemical space. nih.gov
Side Chains Incorporation of indanone oxime moietyLed to highly potent and selective B-Raf inhibitors from a less active precursor. nih.gov
Core Scaffold Isosteric replacement (e.g., azaindole to furopyridine)Can alter kinase selectivity profiles and improve drug-like properties. nih.gov

Through these integrated design and synthesis strategies, researchers can advance the most promising this compound derivatives toward preclinical and clinical development.

Q & A

Q. How does the fused furan-pyridine ring system influence the compound's reactivity and stability?

  • Methodological Answer : The fused ring system introduces electron-deficient regions (pyridine) and electron-rich regions (furan), enabling diverse reactivity. For instance, the carbonyl group at position 7 participates in nucleophilic substitutions, while the furan ring undergoes electrophilic additions. Stability is influenced by substituents: electron-withdrawing groups (e.g., thiols) enhance resistance to oxidation, as seen in analogs like furo[2,3-c]pyridine-7-thiol .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming regiochemistry. For example, 1^1H NMR can distinguish between isomers like this compound and furo[3,2-c]pyridin-4(5H)-one based on coupling patterns . Infrared (IR) spectroscopy identifies carbonyl stretching (~1700 cm1^{-1}), while mass spectrometry validates molecular weight .

Advanced Research Questions

Q. How can photocycloaddition reactions expand the functionalization of this compound?

  • Methodological Answer : Under UV irradiation, the carbonyl group undergoes [2+2] cycloaddition with electron-deficient alkenes like acrylonitrile. Shiotani et al. (1996) isolated adducts such as 8-cyano-8,9-dihydrofuro[d]azocin-7(6H)-one using column chromatography and confirmed structures via X-ray crystallography . Reaction conditions (e.g., solvent polarity, light wavelength) must be tailored to control regioselectivity.

Q. What strategies enable the use of this compound as a scaffold for BET protein inhibitors?

  • Methodological Answer : Structural analogs like 1H-pyrrolo[2,3-c]pyridin-7(6H)-ones are designed to mimic acetyl-lysine binding motifs. Key modifications include introducing hydrogen-bond donors (e.g., amides) at position 4 and optimizing lipophilicity via alkyl/aryl substitutions. Patent WO 2015164480A1 highlights the importance of regioselective N-alkylation to enhance binding affinity .

Q. How do heteroatom substitutions (e.g., S, O) in the fused ring system affect biological activity?

  • Methodological Answer : Replacing oxygen with sulfur in the furan ring (e.g., thieno[2,3-c]pyridin-7(6H)-one) increases lipophilicity and modulates pharmacokinetics. Comparative studies using in vitro assays (e.g., kinase inhibition) reveal that sulfur analogs exhibit higher membrane permeability but reduced metabolic stability compared to oxygen analogs .

Q. What role do transition-metal catalysts play in functionalizing this compound derivatives?

  • Methodological Answer : RhIII^{III}-catalyzed annulation enables C–H activation for constructing complex heterocycles. For example, coupling N-methoxyamides with nitriles yields isoquinolones and thieno[2,3-c]pyridin-7(6H)-one derivatives. Ligand selection (e.g., Cp*RhCl2_2) dictates regioselectivity, as demonstrated in the synthesis of 6-methoxy-4-phenethylthieno[2,3-c]pyridin-7(6H)-one .

Data Contradictions and Resolution

Q. Discrepancies in reported reactivity of this compound analogs: How to reconcile conflicting data?

  • Methodological Answer : Disparities in reactivity (e.g., thiol vs. ketone derivatives) often arise from solvent effects or trace metal impurities. For instance, phosphorus oxychloride-mediated chlorination requires anhydrous conditions to prevent hydrolysis . Systematic replication under controlled conditions (e.g., inert atmosphere, HPLC-grade solvents) is recommended.

Q. Conflicting biological activity reports: What factors contribute to variability in assay results?

  • Methodological Answer : Variations in cell lines (e.g., cancer vs. normal), assay protocols (e.g., IC50_{50} determination methods), and compound purity (e.g., HPLC ≥98% vs. crude samples) significantly impact results. Standardized testing using reference compounds (e.g., PD-180970 for kinase assays) and orthogonal assays (e.g., SPR, ITC) can resolve inconsistencies .

Methodological Best Practices

Q. What analytical workflows ensure accurate characterization of novel this compound derivatives?

  • Methodological Answer : A tiered approach is recommended:
  • Tier 1 : LC-MS for purity assessment and molecular weight confirmation.
  • Tier 2 : Multinuclear NMR (1^1H, 13^{13}C, DEPT-135) for structural elucidation.
  • Tier 3 : X-ray crystallography or advanced techniques (e.g., NOESY) for stereochemical resolution .

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.